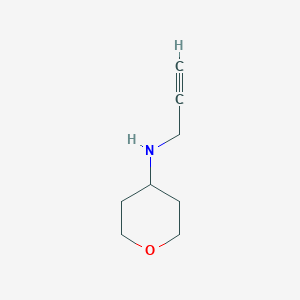

N-(prop-2-yn-1-yl)oxan-4-amine

Description

N-(prop-2-yn-1-yl)oxan-4-amine (CAS: 1154884-36-2) is a small organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . Its structure consists of a tetrahydropyran (oxane) ring substituted at the 4-position by an amine group, which is further functionalized with a propargyl (prop-2-yn-1-yl) moiety. This combination of a cyclic ether and a terminal alkyne group confers unique reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Properties

IUPAC Name |

N-prop-2-ynyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXXJOYWTSSIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(prop-2-yn-1-yl)oxan-4-amine typically involves the reaction of a suitable precursor with propargylamine under specific conditions. One common method includes the cyclization of a propargylamine derivative with a suitable oxane precursor . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

N-(prop-2-yn-1-yl)oxan-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can participate in covalent bonding with active site residues, leading to enzyme inhibition or modulation of receptor activity . The exact pathways and molecular targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Backbone Variations: The target compound’s oxane ring provides a six-membered ether scaffold, which balances rigidity and moderate polarity. Piperidine derivatives () replace the ether oxygen with a nitrogen atom, increasing basicity and hydrogen-bonding capability .

Substituent Effects: Propargyl groups (terminal alkynes) are consistent in the target compound and , enabling click chemistry. Halogenation (e.g., chlorine in ) and trifluoromethyl groups () improve metabolic stability and bioavailability in drug candidates .

Physicochemical Properties: The hydrochloride salt () exhibits higher water solubility than the free base (target compound), making it preferable for aqueous reaction conditions .

Biological Activity

N-(prop-2-yn-1-yl)oxan-4-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxane ring structure combined with a propynyl group. This unique configuration contributes to its biological activity, particularly in enzyme inhibition and interactions with various biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves the reaction of propargylamine with oxane precursors. Several methods have been developed to optimize yield and purity:

- Direct Reaction : Propargylamine is reacted with an appropriate oxane precursor under controlled conditions to yield this compound.

- Catalytic Methods : Utilizing catalysts such as Cu(I) can enhance the efficiency of the reaction, leading to higher yields of the desired compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays, demonstrating its potential in multiple therapeutic areas:

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In vitro studies have shown that these compounds can modulate neurotransmitter levels, which is crucial for seizure control.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. The compound's derivatives were tested against bacterial strains, showing effective inhibition at low concentrations, which suggests potential for use in treating infections.

Neuroprotective Effects

The compound acts as a monoamine oxidase inhibitor (MAOI), which may contribute to its neuroprotective effects. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter levels is critical.

Research Findings

Recent studies have focused on the mechanism of action and efficacy of N-(prop-2-yn-1-yloxan - 4 - amine. Below are key findings from various research articles:

Case Studies

Several case studies highlight the therapeutic potential of N-(prop-2-yne)-oxan - 4 - amine derivatives:

- Case Study on Neurodegeneration : A study involving animal models demonstrated that treatment with N-(prop-2-yne)-oxan - 4 - amine resulted in improved cognitive function and reduced neuroinflammation markers, suggesting its potential as a treatment for Alzheimer's disease .

- Antimicrobial Efficacy : Clinical trials assessing the efficacy of N-(prop - 2 - yn - 1 - yl)oxan - 4 - amine derivatives against resistant bacterial strains reported promising results, indicating a viable alternative to traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.